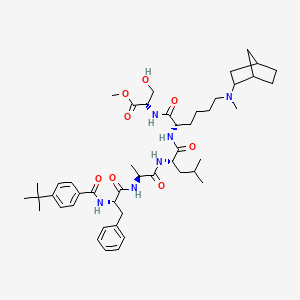
UNC4976
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of UNC4976 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of peptide coupling reactions, followed by purification and characterization . Industrial production methods for this compound are also not widely available, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
UNC4976 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered biological activity .
Wissenschaftliche Forschungsanwendungen
UNC4976 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the binding interactions between the CBX7 chromodomain and nucleic acids.
Biology: this compound is employed in cellular assays to investigate the role of CBX7 in gene regulation and chromatin remodeling.
Medicine: The compound has potential therapeutic applications in the treatment of diseases associated with dysregulated CBX7 activity, such as cancer.
Wirkmechanismus
UNC4976 exerts its effects by modulating the binding of the CBX7 chromodomain to nucleic acids. It acts as a positive allosteric modulator, enhancing the affinity of CBX7 for DNA and RNA. This modulation results in the reactivation of polycomb repressive complex 1 target genes and the reduction of CBX7/PRC1 CHIP peaks on chromatin . The molecular targets and pathways involved include the CBX7 chromodomain and its associated nucleic acid binding sites.
Vergleich Mit ähnlichen Verbindungen
UNC4976 is unique compared to other similar compounds due to its specific mechanism of action as a positive allosteric modulator of the CBX7 chromodomain. Similar compounds include:
UNC3866: Another peptidomimetic compound that targets the CBX7 chromodomain but with a different mechanism of action.
CBX8 inhibitors: Compounds that target the CBX8 chromodomain, which shares structural similarities with CBX7 but has distinct biological functions.
This compound stands out due to its enhanced cellular activity and unique ability to modulate nucleic acid binding to CBX7 .
Eigenschaften
Molekularformel |
C47H70N6O8 |
|---|---|
Molekulargewicht |
847.111 |
IUPAC-Name |
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C47H70N6O8/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57)/t30-,32?,34?,36-,37-,38-,39-,40?/m0/s1 |
InChI-Schlüssel |
UKWNWTBRKZUHGX-GKUWNYOMSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN(C)C1CC2CCC1C2)C(=O)NC(CO)C(=O)OC)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UNC4976; UNC-4976; UNC 4976 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















